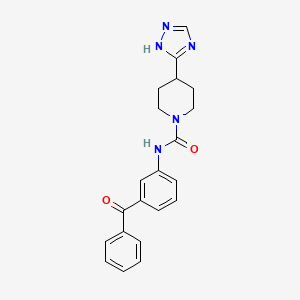![molecular formula C13H17N3O4S B6623325 [(3S,4R)-1-(furan-2-ylsulfonyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6623325.png)
[(3S,4R)-1-(furan-2-ylsulfonyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S,4R)-1-(furan-2-ylsulfonyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [(3S,4R)-1-(furan-2-ylsulfonyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is not fully understood. However, studies have shown that the compound has the ability to modulate the activity of certain enzymes, which could potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that [(3S,4R)-1-(furan-2-ylsulfonyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol has various biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer. Additionally, the compound has been shown to have anti-inflammatory properties, which could potentially be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [(3S,4R)-1-(furan-2-ylsulfonyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol in lab experiments is its high potency. This makes it useful for studying the effects of enzyme inhibition and modulation. However, one of the limitations of using this compound is its high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on [(3S,4R)-1-(furan-2-ylsulfonyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, further research could be done to better understand the compound's mechanism of action and its effects on different enzymes and biological pathways. Finally, research could be done to develop more cost-effective synthesis methods for the compound, which could make it more accessible for use in large-scale experiments.
Métodos De Síntesis
The synthesis of [(3S,4R)-1-(furan-2-ylsulfonyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol involves a series of chemical reactions. The starting material for the synthesis is furan-2-sulfonyl chloride, which is reacted with 1-methylpyrazol-4-yl lithium to form a furan-2-sulfonyl pyrazole intermediate. This intermediate is then reacted with (3S,4R)-3-hydroxypyrrolidine to form the final product [(3S,4R)-1-(furan-2-ylsulfonyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol.
Aplicaciones Científicas De Investigación
[(3S,4R)-1-(furan-2-ylsulfonyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of application is in the field of medicinal chemistry, where the compound has been investigated for its potential as a therapeutic agent for the treatment of various diseases.
Propiedades
IUPAC Name |
[(3S,4R)-1-(furan-2-ylsulfonyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-15-6-10(5-14-15)12-8-16(7-11(12)9-17)21(18,19)13-3-2-4-20-13/h2-6,11-12,17H,7-9H2,1H3/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLMSHBSIYIVSW-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2CO)S(=O)(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)S(=O)(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide](/img/structure/B6623243.png)
![4-[3-[(5-Ethyl-1,3-thiazol-2-yl)methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6623245.png)
![3-[(3,5-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6623255.png)
![N-[1-[(4-cyanophenyl)methyl]-1,2,4-triazol-3-yl]-2-(1-ethylpyrazol-4-yl)acetamide](/img/structure/B6623261.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623273.png)
![2-[2-[[2-(2,5-Difluorophenyl)acetyl]amino]phenyl]acetic acid](/img/structure/B6623278.png)


![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-2-pyrrolidin-1-ylethanesulfonamide](/img/structure/B6623307.png)
![N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B6623313.png)
![3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide](/img/structure/B6623319.png)

![N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623332.png)
![(2R)-2-[[1-[3-(trifluoromethyl)phenyl]pyrazole-3-carbonyl]amino]propanoic acid](/img/structure/B6623348.png)